Cyclo(RGDfC)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(RGDfC) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the following steps:
Coupling: The amino acids are coupled to a resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While the industrial production of Cyclo(RGDfC) is not extensively documented, it likely follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing automated peptide synthesizers for efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RGDfC) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in Cyclo(RGDfC) can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the cysteine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Alkylating agents like iodoacetamide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated peptides.
Scientific Research Applications
Cyclo(RGDfC) has a wide range of applications in scientific research:
Cancer Therapy: Cyclo(RGDfC) is used in targeted cancer therapy due to its high affinity for integrin receptors overexpressed on tumor cells.
Neural Stem Cell Research: Cyclo(RGDfC) is used to isolate and culture radial glia-like neural stem cells from fetal and adult rodent brains.
Tissue Engineering: The peptide is used to enhance cell adhesion and proliferation on artificial surfaces, making it valuable in tissue engineering applications.
Drug Delivery Systems: Cyclo(RGDfC) is incorporated into self-assembling nanodrugs for improved tumor targeting and drug delivery.
Mechanism of Action
Cyclo(RGDfC) exerts its effects by binding to integrin receptors, particularly αvβ3 and αvβ5 integrins . These integrins are involved in cell adhesion, migration, and proliferation. By binding to these receptors, Cyclo(RGDfC) can disrupt cell-matrix interactions, inhibit tumor growth, and enhance drug delivery to targeted cells .
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDfV): Another cyclic peptide with high affinity for integrin receptors, used in cancer therapy.
Cyclo(RGDyK): A cyclic peptide used in imaging and drug delivery applications.
Uniqueness of Cyclo(RGDfC)
Cyclo(RGDfC) is unique due to its specific disulfide-stabilized cyclic structure, which enhances its stability and binding affinity for integrin receptors . This makes it particularly effective in targeted cancer therapy and other biomedical applications .
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJVAMZRBTOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N8O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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